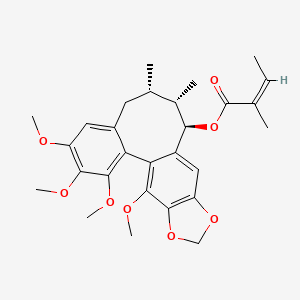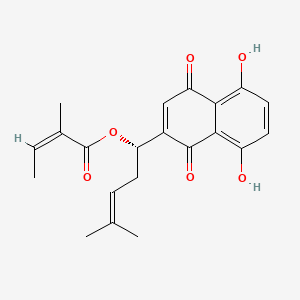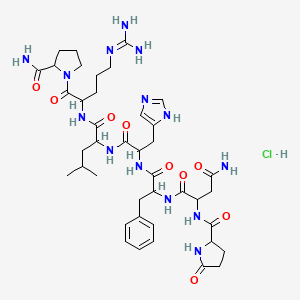![molecular formula C14H24N2O3 B605587 4-环己基丁基 N-[(3S)-2-氧代氮杂环丁-3-基]氨基甲酸酯 CAS No. 1628343-77-0](/img/structure/B605587.png)
4-环己基丁基 N-[(3S)-2-氧代氮杂环丁-3-基]氨基甲酸酯
描述
“4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate” is a compound with the molecular formula C14H24N2O3 . It is also known by other names such as ARN726 and has a PubChem CID of 78319072 . The compound has a molecular weight of 268.35 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclohexyl group, a butyl group, and a carbamate group . The IUPAC name for this compound is 4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 7, an exact mass of 268.17869263 g/mol, and a monoisotopic mass of 268.17869263 g/mol . Its topological polar surface area is 67.4 Ų .
科学研究应用
NAAA Inhibition
ARN726 is a potent, selective, and systemically active inhibitor of intracellular N-acylethanolamine acid amidase (NAAA) by covalently binding the enzyme’s catalytic cysteine . This inhibition of NAAA activity has profound implications in various biological processes and disease states.
Anti-Inflammatory Effects
ARN726 has been shown to produce profound anti-inflammatory effects in animal models . For instance, ARN726 (1-30 mg/kg) decreases lung myeloperoxidase activity and pleural exudate TNF-α levels in a mouse model of carrageenan-induced lung inflammation .
Restoration of PEA and OEA Levels
ARN726 has been found to inhibit NAAA and reverse complete Freund’s adjuvant-induced decreases in palmitoyl ethanolamide (PEA) and oleoyl ethanolamide (OEA) levels in inflamed paw tissue in a rat model of arthritis .
Pain Management
Given its role in inflammation and the modulation of PEA and OEA levels, ARN726 may have potential applications in pain management. However, more research is needed to fully understand this application .
Neurological Disorders
The modulation of endocannabinoid levels by ARN726 could potentially have implications in the treatment of certain neurological disorders. However, this is a relatively unexplored area and would require further investigation .
Immune System Modulation
Given its role in inflammation and the immune response, ARN726 could potentially be used to modulate the immune system. This could have implications in the treatment of autoimmune diseases and other conditions involving the immune system .
Metabolic Disorders
The modulation of endocannabinoid levels by ARN726 could potentially have implications in the treatment of certain metabolic disorders. However, this is a relatively unexplored area and would require further investigation .
Cancer Treatment
While not directly studied, the role of ARN726 in modulating endocannabinoid levels and the immune response could potentially have implications in the treatment of certain types of cancer. However, this is a speculative application and would require further research .
作用机制
Target of Action
ARN726 primarily targets N-acylethanolamine acid amidase (NAAA) . NAAA is an intracellular cysteine hydrolase that terminates the biological actions of oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), two endogenous lipid-derived agonists .
Mode of Action
ARN726 interacts with NAAA by covalently binding to the enzyme’s catalytic cysteine, forming a thioester bond . This interaction inhibits the activity of NAAA, preventing it from terminating the actions of OEA and PEA .
Biochemical Pathways
The inhibition of NAAA by ARN726 affects the biochemical pathways involving OEA and PEA. These compounds are important regulators of energy balance, pain, and inflammation . By inhibiting NAAA, ARN726 increases the levels of OEA and PEA, enhancing their regulatory effects .
Pharmacokinetics
While ARN726 is potent and selective for NAAA, its reactive warhead lowers its metabolic stability, limiting its use as an oral drug
Result of Action
ARN726 has been shown to decrease alcohol self-administration in a dose-dependent manner . In a mouse model of carrageenan-induced lung inflammation, ARN726 decreased lung myeloperoxidase activity and pleural exudate TNF-α levels . It also reversed complete Freund’s adjuvant-induced decreases in PEA and OEA levels in inflamed paw tissue .
Action Environment
The action of ARN726 can be influenced by environmental factors such as the presence of alcohol and inflammation. For instance, ARN726 was found to decrease alcohol self-administration , and its anti-inflammatory effects were observed in a mouse model of lung inflammation . .
属性
IUPAC Name |
4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUJRBWJBUJTC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ARN726, and what are its downstream effects?
A1: ARN726 (4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a potent and selective inhibitor of NAAA. It acts by forming a covalent bond with the catalytic cysteine residue of NAAA. [, , ] This inhibition prevents the breakdown of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). [, ] Consequently, levels of PEA and OEA rise, leading to activation of peroxisome proliferator-activated receptor-α (PPAR-α). [, ] PPAR-α activation then exerts anti-inflammatory and antinociceptive effects. [, ]
Q2: Has ARN726 been investigated in any disease models?
A2: Yes, ARN726 has shown promising results in a rat model of arthritis induced by complete Freund's adjuvant (CFA). [] In this model, ARN726 successfully reduced paw inflammation, decreased pain, and restored PEA and OEA levels. [] These findings suggest that ARN726 could potentially be developed for treating inflammatory conditions like arthritis.
Q3: Does ARN726 affect NAAA activity in vivo?
A3: Yes, research confirms that ARN726 effectively reduces NAAA activity in vivo. [] This was demonstrated in a study where ARN726 administration in a rat model of arthritis led to a decrease in NAAA activity in the inflamed paw tissue. [] This inhibition of NAAA activity subsequently resulted in an increase in PEA and OEA levels, contributing to the observed anti-inflammatory effects. []
Q4: Are there any tools to study NAAA activity in vivo?
A4: Yes, a derivative of ARN726 called ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl] carbamate) has been developed as an activity-based probe for NAAA. [, ] This probe can identify and label active NAAA in vivo and has been successfully utilized to confirm the presence of active NAAA in inflamed paw tissue in a rat model of arthritis. []
Q5: What makes ARN726 an attractive molecule for further drug development?
A5: ARN726 possesses several characteristics that make it attractive for further drug development:
- Potent and Selective Inhibition: It effectively inhibits NAAA at low concentrations while showing minimal interaction with other enzymes like acid ceramidase. []
- Systemic Activity: Unlike some earlier NAAA inhibitors, ARN726 demonstrates efficacy following systemic administration, broadening its potential therapeutic applications. []
- Favorable Pharmacological Profile: In preclinical studies, ARN726 has exhibited a promising safety profile and favorable pharmacokinetic properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)




![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)